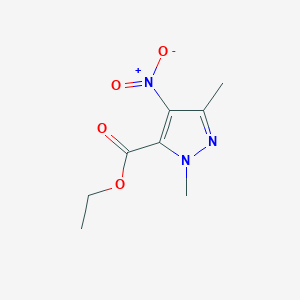

ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHKTDCTKTZYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357076 | |

| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-68-1 | |

| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS Number: 78208-68-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Pyrazole Derivative

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, identified by CAS number 78208-68-1, is a distinct member of the pyrazole family of heterocyclic compounds. While not as extensively documented in peer-reviewed literature as some of its counterparts, its structural features—a substituted pyrazole ring bearing a nitro group and an ethyl ester moiety—suggest a significant potential for applications in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an exploration of its potential within the broader context of pyrazole derivatives in drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide will draw upon information from chemical supplier databases, analogous structures, and the well-established chemistry of pyrazoles to offer a robust technical resource.

Section 1: Core Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its core identity and physical characteristics. This section consolidates the available data for Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Nomenclature and Structural Elucidation

-

CAS Number: 78208-68-1

-

IUPAC Name: Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

-

Synonyms: 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid ethyl ester, ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate[1]

-

Molecular Formula: C₈H₁₁N₃O₄[1]

-

Molecular Weight: 213.19 g/mol [1]

-

InChI Key: VDHKTDCTKTZYQI-UHFFFAOYSA-N[1]

The structure of this molecule, depicted below, is characterized by a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at various positions: a methyl group at position 1 (N1), another methyl group at position 3, a nitro group at position 4, and an ethyl carboxylate group at position 5.

Diagram 1: Chemical Structure of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

A 2D representation of the molecular structure.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Weight | 213.19 g/mol | [1] |

| Boiling Point | 327.2°C (Predicted) | [1] |

| Density | 1.37 g/cm³ (Predicted) | [1] |

| Flash Point | 151.7°C (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

The lack of experimental data on melting point and solubility is a significant gap in the public domain knowledge for this compound. Based on its structure—a moderately polar molecule with a molecular weight of 213.19 g/mol —it is predicted to be a solid at room temperature and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Section 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would involve the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by nitration. A potential multi-step synthesis is outlined below.

Diagram 2: Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel heterocyclic compound, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. In the absence of direct mechanistic studies for this specific molecule, this document synthesizes the extensive body of literature on the pyrazole scaffold, the influence of nitro-aromatic groups in pharmacology, and the established mechanisms of structurally related compounds. We present several well-reasoned, hypothesized mechanisms of action, including anti-inflammatory, anticancer, and antimicrobial activities. Each proposed mechanism is accompanied by a detailed, field-proven experimental workflow for its validation, designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating this compound's therapeutic potential.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous commercially successful drugs across a wide range of therapeutic areas, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib.[3][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core component in drug design.[4]

The subject of this guide, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, incorporates this privileged scaffold with several key functional groups that are known to modulate biological activity: a 4-nitro group, an ethyl carboxylate moiety at position 5, and methyl groups at positions 1 and 3. While direct studies on this compound are not yet available in the public domain, its structural features suggest a high potential for significant pharmacological activity. This guide will, therefore, explore its potential mechanisms of action based on a thorough analysis of its constituent parts and the known activities of related molecules.

The Influence of the Nitro Group: A Double-Edged Sword in Pharmacology

The presence of a nitro group on an aromatic ring can profoundly influence a molecule's biological activity.[5][6] As a strong electron-withdrawing group, it can alter the electronic distribution of the pyrazole ring, potentially enhancing binding affinity to target proteins.[7] Furthermore, the nitro group is susceptible to metabolic reduction, a process that can lead to the generation of reactive intermediates like nitroso and superoxide species.[7] This bioreductive activation is a known mechanism of action for several antimicrobial and anticancer drugs, where the resulting reactive species can induce cellular damage and death in target cells.[6] However, this same process can also be associated with toxicity, making a thorough investigation of the nitro group's role essential.[6]

Hypothesized Mechanisms of Action and Experimental Validation

Based on the extensive literature on pyrazole derivatives and the influence of the nitro group, we propose three primary potential mechanisms of action for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. For each hypothesis, a detailed experimental workflow is provided to guide researchers in its validation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many pyrazole-containing compounds are potent anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3][8][9][10][11][12]

Causality: The pyrazole scaffold can mimic the binding of arachidonic acid in the active site of COX enzymes. The substituents on the pyrazole ring can confer selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Experimental Protocol for Validation of COX Inhibition:

-

In Vitro COX Enzyme Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

-

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a stock solution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Incubate the compound with purified ovine or human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

-

-

Cell-Based Assay for Prostaglandin Production:

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Methodology:

-

Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytes (U937).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.

-

Treat the cells with varying concentrations of the test compound.

-

After an appropriate incubation period, collect the cell supernatant.

-

Quantify the levels of PGE2 in the supernatant using an ELISA kit.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

-

Data Presentation:

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | To be determined | To be determined | To be determined |

| Indomethacin (Control) | Literature value | Literature value | Literature value |

| Celecoxib (Control) | Literature value | Literature value | Literature value |

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of COX enzymes by the test compound.

Anticancer Activity via Protein Kinase Inhibition

The pyrazole scaffold is a key feature in many approved protein kinase inhibitors used in oncology.[13][14][15][16][17] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Causality: The pyrazole ring can act as a bioisostere for the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of various protein kinases. The substituents on the ring can then confer potency and selectivity for specific kinases.[14]

Experimental Protocol for Validation of Kinase Inhibition:

-

Broad-Spectrum Kinase Panel Screening:

-

Objective: To identify potential kinase targets from a large panel of kinases.

-

Methodology:

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

-

Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

The service will typically use a radiometric or fluorescence-based assay to measure kinase activity.

-

Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

-

-

-

In Vitro Kinase Inhibition Assay for Hit Validation:

-

Objective: To determine the IC50 values for the identified kinase "hits."

-

Methodology:

-

Perform in vitro kinase assays for the specific hit kinases using a method like ADP-Glo™ or LanthaScreen™.

-

Test the compound over a range of concentrations to generate a dose-response curve.

-

Calculate the IC50 value for each validated kinase target.

-

-

-

Cellular Target Engagement and Pathway Modulation:

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context and modulates its downstream signaling.

-

Methodology:

-

Select a cancer cell line that is known to be dependent on the activity of the target kinase.

-

Treat the cells with the test compound at various concentrations.

-

Perform a Western blot analysis to assess the phosphorylation status of the direct substrate of the target kinase and downstream pathway components. A decrease in phosphorylation would indicate target engagement.

-

Conduct cell proliferation or apoptosis assays (e.g., MTT, Annexin V staining) to correlate target inhibition with a cellular phenotype.

-

-

Hypothesized Experimental Workflow:

Caption: Experimental workflow for validating kinase inhibition.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial and antifungal activities.[18][19][20][21][22] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, often acting as a prodrug that is activated by microbial nitroreductases.[6][7]

Causality: The compound may be taken up by microbial cells and the nitro group reduced by specific nitroreductases to form cytotoxic reactive nitrogen species. These species can then damage microbial DNA, proteins, and lipids, leading to cell death. Alternatively, the compound may inhibit essential microbial enzymes.

Experimental Protocol for Validation of Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare serial dilutions of the compound in a 96-well plate.

-

Inoculate the wells with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration with no visible growth.

-

Include standard antibiotics and antifungals as positive controls.

-

-

-

Mechanism of Action Studies (for active compounds):

-

Objective: To elucidate the mode of antimicrobial action.

-

Methodology:

-

Nitroreductase Activity Assay: Investigate if the compound is a substrate for bacterial or fungal nitroreductases. This can be done using purified enzymes and monitoring the oxidation of NADH or NADPH.

-

Reactive Oxygen/Nitrogen Species (ROS/RNS) Detection: Treat microbial cells with the compound and use fluorescent probes (e.g., DCFH-DA for ROS, DAF-FM for RNS) and flow cytometry or fluorescence microscopy to detect the generation of reactive species.

-

Macromolecular Synthesis Inhibition: Assess the effect of the compound on the synthesis of DNA, RNA, and proteins in microbial cells using radiolabeled precursors (e.g., [³H]-thymidine, [³H]-uridine, [³H]-leucine).

-

-

Hypothesized Antimicrobial Mechanism:

Caption: Hypothesized bioreductive activation in microbial cells.

Conclusion and Future Directions

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a novel compound with significant therapeutic potential, owing to its pyrazole core and key functional groups. While direct experimental evidence for its mechanism of action is currently lacking, this guide provides a scientifically grounded framework for its investigation. The proposed mechanisms—COX inhibition, protein kinase inhibition, and antimicrobial activity—are based on well-established principles of medicinal chemistry and the known activities of structurally related compounds.

The detailed experimental protocols outlined herein offer a clear path for researchers to validate these hypotheses and elucidate the true pharmacological profile of this promising molecule. The successful elucidation of its mechanism of action will be a critical step in its journey toward potential clinical development.

References

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Stout, S. L., et al. (2001). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 44(15), 2511-2523.

- Various Authors. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 678.

- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).

- Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI Journal, 17, 844–857.

- Various Authors. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10998.

- Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 516-525.

- Various Authors. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.

- PubChem. (n.d.).

- Various Authors. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 283, 116969.

- Various Authors. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(8), 998.

- van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 181.

- Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters, 18(11), 3334-3338.

- Apotrosoaei, M., et al. (2016). The pyrazole scaffold in drug development. A target profile analysis. Farmacia, 64(4), 481-489.

- El-Sayed, M. A., et al. (2016). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 119(3), 265-273.

- Various Authors. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1).

- Echemi. (n.d.). 1,3-dimethyl-4-nitro-1h-pyrazole-5-carboxylic acid ethyl ester. Echemi.

- ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors.

- Drug Design Org. (n.d.).

- PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem.

- Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1854.

- Various Authors. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331.

- Various Authors. (2019).

- Al-Said, M. S., et al. (2011). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors. Archiv der Pharmazie, 344(1), 45-53.

- Various Authors. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. International Journal of Molecular Sciences, 24(14), 11773.

- Various Authors. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644626.

- Various Authors. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5892.

- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- Abdellatif, K. R. A., & Fadaly, W. A. A. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9036–9053.

- Various Authors. (2016).

- Smolecule. (n.d.).

- Various Authors. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. svedbergopen.com [svedbergopen.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. sciencescholar.us [sciencescholar.us]

- 13. researchgate.net [researchgate.net]

- 14. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 17. mdpi.com [mdpi.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Nitropyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Versatile Heterocycle

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a diverse array of clinically significant drugs with activities spanning anti-inflammatory, analgesic, anticancer, and antimicrobial applications. The introduction of a nitro group onto this privileged scaffold creates the nitropyrazole core, a modification that not only modulates the compound's physicochemical properties but also opens new avenues for therapeutic intervention. This guide provides an in-depth exploration of the biological activities of nitropyrazole compounds, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics. We will delve into the established and emerging antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by mechanistic insights, quantitative data, and validated experimental protocols.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitropyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[1]

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial action of nitropyrazole compounds is often linked to the electron-withdrawing nature of the nitro group, which can enhance the compound's ability to interfere with microbial cellular processes. While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that they may act by inhibiting essential enzymes or disrupting cell wall integrity.[2] The structure of the pyrazole derivative itself, including the position and nature of various substituents, plays a crucial role in determining its antimicrobial spectrum and potency. For instance, the presence of specific halogenated phenyl rings or other heterocyclic moieties appended to the nitropyrazole core has been shown to significantly enhance antibacterial and antifungal efficacy.

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial activity of a compound. The following table summarizes the MIC values for several nitropyrazole derivatives against various microbial strains, demonstrating their potential as effective antimicrobial agents.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [3] |

| 2-((3a,6-dimethyl-4-nitro-1-phenyl-1H,3aH,6H,6aH-pyrazolo[3,4-d]isoxazol-6-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | 0.25 | [3] |

| 1-hydroxymethyl-3,5-dimethyl-4-nitropyrazole derivative (Compound 4a) | Staphylococcus aureus ATCC25923 | 230 | [4] |

| Pyrano[2,3-c] pyrazole derivative (Compound 5c) | Escherichia coli | 6.25 | [5] |

| Pyrano[2,3-c] pyrazole derivative (Compound 5c) | Klebsiella pneumoniae | 6.25 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of nitropyrazole compounds against a target bacterial strain.

Materials:

-

Test nitropyrazole compound

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.

-

Caption: Potential anticancer mechanisms of nitropyrazole compounds.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of various pyrazole and nitropyrazole derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diphenyl pyrazole–chalcone derivative (Compound 6b) | HNO-97 | 10 | [3] |

| Diphenyl pyrazole–chalcone derivative (Compound 6d) | HNO-97 | 10.56 | [3] |

| Pyrazole derivative (Compound 29) | HepG2 | 10.05 | [4] |

| Pyrazole derivative (Compound 29) | MCF7 | 17.12 | [4] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 6.45 (48h) | [6] |

| Pyrazoline derivative (Compound 11) | U251 | 11.9 | [7] |

| Pyrazoline derivative (Compound b17) | HepG-2 | 3.57 | [8] |

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate (ELISA) reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitropyrazole compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Include vehicle control wells (cells treated with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

XTT Labeling and Incubation:

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

-

Absorbance Measurement:

-

Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 450-500 nm, with a reference wavelength of >650 nm. [9]5. Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. [10]Nitropyrazole compounds are being explored for their potential to modulate inflammatory pathways.

Key Molecular Targets in Inflammation

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid pathway: [11]* Cyclooxygenases (COX): These enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. [12]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Lipoxygenases (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX and LOX may offer a broader anti-inflammatory effect. [13]

Quantitative Assessment of Anti-inflammatory Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several pyrazole derivatives against COX and LOX enzymes.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Pyrazole-hydrazone (Compound 4a) | COX-2 | 0.67 | [13] |

| Pyrazole-hydrazone (Compound 4b) | COX-2 | 0.58 | [13] |

| Pyrazole-hydrazone (Compound 4a) | 5-LOX | 1.92 | [13] |

| Pyrazole-hydrazone (Compound 4b) | 5-LOX | 2.31 | [13] |

| Pyrazole–thiazole hybrid (Compound 2) | COX-2 | 0.01 | [14] |

| Pyrazole–thiazole hybrid (Compound 2) | 5-LOX | 1.78 | [14] |

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB signaling pathway is activated by various inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Some natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [7][15]The potential for nitropyrazole compounds to modulate this critical pathway is an active area of research.

Caption: The NF-κB signaling pathway and potential inhibition by nitropyrazoles.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test nitropyrazole compound

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.2% (w/v) solution of BSA in PBS.

-

Prepare stock solutions of the test compound and the reference drug in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or reference drug at various concentrations.

-

A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle solvent.

-

-

Incubation and Denaturation:

-

Incubate the tubes at 37°C for 20 minutes.

-

Induce protein denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

-

Cool the tubes to room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

-

Future Directions and Conclusion

Nitropyrazole compounds represent a fertile ground for the discovery of new therapeutic agents. The existing body of research clearly demonstrates their potential across antimicrobial, anticancer, and anti-inflammatory applications. The key to unlocking their full therapeutic value lies in a deeper understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

-

Synthesis of diverse nitropyrazole libraries: Exploring a wider range of substitutions on the pyrazole ring will be crucial for optimizing potency and selectivity for specific biological targets.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by nitropyrazoles will enable more rational drug design.

-

In vivo evaluation: Promising in vitro candidates must be rigorously tested in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Al-Ostath, A., et al. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

-

Ali, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

Nitulescu, G. M., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. PubMed. [Link]

-

Li, Y., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. PubMed. [Link]

-

Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

-

Ben Hadda, T., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Lee, J. Y., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. MDPI. [Link]

-

Tuszynski, J. A., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]

-

Abdel-Gawad, H., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. [Link]

-

Nitulescu, G. M., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

El-Metwally, A. M. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

-

Zhang, H., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]

-

O’Shea, J. J., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC. [Link]

-

Zhang, H., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. ResearchGate. [Link]

-

Akkol, E. K., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

Al-Shorbagy, M. Y., et al. (2020). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Onay, A., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. PubMed. [Link]

-

Kumar, K. A., & Jayaroopa, P. (2022). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

-

Al-Otaibi, F. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]

Sources

- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]

- 13. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a prominent scaffold in medicinal chemistry and agrochemical research. The incorporation of a nitro group and an ethyl carboxylate moiety onto the 1,3-dimethylpyrazole core suggests a molecule designed for further chemical modification and with potential biological activity.[1][2]

The pyrazole nucleus is found in a variety of commercially available drugs, highlighting its therapeutic potential.[3] Furthermore, nitrated pyrazoles are known to possess a range of biological activities and have been explored as potential anti-inflammatory, antimicrobial, and antitumor agents.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C8H11N3O4 | [5] |

| Molecular Weight | 213.19 g/mol | [5] |

| CAS Number | 78208-68-1 | [5] |

| Boiling Point | 327.2°C | [5] |

| Density | 1.37 g/cm³ | [5] |

| Synonyms | 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid ethyl ester; ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | [5] |

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate

-

To a solution of ethyl acetoacetate (1 equiv.) in ethanol, add hydrazine hydrate (1 equiv.) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone intermediate.

Causality: The condensation of a β-ketoester (ethyl acetoacetate) with hydrazine is a classic and high-yielding method for the formation of a pyrazolone ring.[6]

Step 2: Synthesis of Ethyl 1,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate

-

To a solution of the pyrazolone intermediate (1 equiv.) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (2.5 equiv.).

-

Add dimethyl sulfate (2.2 equiv.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of a base like potassium carbonate deprotonates the acidic N-H of the pyrazolone, and the resulting anion acts as a nucleophile to attack the electrophilic methyl group of dimethyl sulfate, leading to N-methylation. A second methylation occurs on the other nitrogen. A similar methylation strategy using dimethyl carbonate has also been reported.[7]

Step 3: Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the N,N'-dimethylated pyrazolone intermediate (1 equiv.) while maintaining the temperature.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Causality: The strong electrophile, the nitronium ion (NO2+), generated from the mixture of nitric and sulfuric acids, attacks the electron-rich C4 position of the pyrazole ring. The electron-donating methyl groups on the nitrogen atoms activate the ring towards electrophilic substitution.

Physicochemical and Spectroscopic Characterization

As no specific spectroscopic data for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is available in the reviewed literature, the following are expected characteristic signals based on its structure and data from analogous compounds.[4][8]

Expected Spectroscopic Data

| Technique | Expected Characteristic Signals |

| FT-IR (KBr, cm⁻¹) | ~1720-1740 (C=O stretch of ester), ~1520-1560 and ~1340-1380 (asymmetric and symmetric NO₂ stretch), ~2900-3000 (C-H stretch of methyl and ethyl groups) |

| ¹H NMR (CDCl₃, ppm) | ~4.3-4.5 (q, 2H, -OCH₂CH₃), ~3.8-4.0 (s, 3H, N-CH₃), ~2.5-2.7 (s, 3H, C-CH₃), ~1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~160-165 (C=O of ester), ~145-150 (C-NO₂), ~140-145 (C3), ~120-125 (C5), ~60-65 (-OCH₂CH₃), ~35-40 (N-CH₃), ~15-20 (C-CH₃), ~10-15 (-OCH₂CH₃) |

| Mass Spec (EI, m/z) | 213 [M]⁺, fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and -NO₂ |

Experimental Protocols for Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent on a salt plate.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Potential Applications

While specific applications for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate are not extensively documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[3] The presence of a nitro group can modulate the electronic properties and biological activity of the molecule. Nitropyrazole derivatives have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents: Some pyrazole derivatives have shown significant anti-inflammatory activity.[6]

-

Antimicrobial and Antifungal agents: The pyrazole nucleus is a core component of many compounds with demonstrated antimicrobial and antifungal properties.[3]

-

Anticancer agents: Certain substituted pyrazoles have been explored for their potential as anticancer drugs.

The ethyl ester group in the target molecule provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Agrochemicals

Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The nitro group can enhance the biological activity of these compounds. Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate could serve as a key intermediate in the synthesis of novel crop protection agents.

Workflow for Investigating Biological Activity

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Synthesis from Historical Roots to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its continued relevance necessitates a deep understanding of the synthetic strategies employed to forge this versatile scaffold. This in-depth technical guide provides a comprehensive exploration of substituted pyrazole synthesis, from its historical discovery to the forefront of modern synthetic innovation. We will traverse the seminal work of Knorr, dissect the mechanistic intricacies of classical syntheses, and navigate the contemporary landscape of multicomponent reactions, green chemistry, and continuous flow processes. Through detailed protocols, mechanistic elucidations, and case studies of prominent active pharmaceutical ingredients (APIs), this guide offers researchers and drug development professionals the foundational knowledge and practical insights required to harness the full potential of pyrazole chemistry.

A Historical Overture: The Dawn of Pyrazole Synthesis

The story of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr. His investigation into the reaction of ethyl acetoacetate with phenylhydrazine led to the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This seminal discovery, born from the burgeoning field of synthetic organic chemistry, laid the groundwork for what would become one of the most fundamental and versatile methods for constructing the pyrazole ring: the Knorr pyrazole synthesis.[1] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and highly adaptable method to this day.[1][2]

Classical Pillars of Pyrazole Synthesis: Mechanism and Application

The foundational methods of pyrazole synthesis, while over a century old, continue to be workhorses in both academic and industrial laboratories. A thorough understanding of their mechanisms is crucial for predicting outcomes, controlling regioselectivity, and adapting these reactions to new synthetic challenges.

The Knorr Pyrazole Synthesis: A Timeless Condensation

The Knorr synthesis is the archetypal method for preparing pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.

Mechanism and Regioselectivity:

The mechanism of the Knorr synthesis begins with the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is governed by a combination of steric and electronic factors:

-

Electronic Effects: The more electrophilic carbonyl carbon is generally attacked preferentially. For instance, in a 1,3-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.

-

Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

-

Reaction Conditions: The pH of the reaction medium can influence the tautomeric form of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[4]

Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2][5]

This protocol provides a detailed, step-by-step method for a classic Knorr-type synthesis.

| Step | Procedure | Rationale |

| 1 | In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). | Using an excess of hydrazine ensures complete consumption of the limiting reagent, the β-ketoester. |

| 2 | Add 1-propanol (3 mL) and 3 drops of glacial acetic acid. | 1-Propanol serves as a suitable solvent, and glacial acetic acid acts as a catalyst to facilitate the condensation reactions. |

| 3 | Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour. | Heating accelerates the reaction rate, allowing for a reasonable reaction time. |

| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane. | TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating reaction completion. |

| 5 | Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring. | The pyrazolone product is typically insoluble in water, so adding water induces precipitation. |

| 6 | Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes. | Slow cooling promotes the formation of larger, more easily filterable crystals. |

| 7 | Isolate the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry. | Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Rinsing with cold water removes any residual soluble impurities. |

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and highly versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[6] This method typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.

Mechanism:

-

Michael Addition: The hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl system.

-

Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone then attacks the carbonyl carbon to form a five-membered pyrazoline ring.[7]

-

Aromatization: The pyrazoline intermediate is then aromatized to the corresponding pyrazole. This can occur through oxidation, often by air or an added oxidizing agent, or by elimination if a suitable leaving group is present at the 4- or 5-position of the pyrazoline ring.[6]

The Modern Era of Pyrazole Synthesis: Efficiency, Diversity, and Sustainability

While classical methods remain invaluable, the demands of modern chemistry, particularly in drug discovery, have driven the development of more efficient, diverse, and environmentally benign synthetic strategies.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid generation of molecular complexity.[8] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds.[1][9][10]

A Representative Multicomponent Protocol:

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine.[9] This often proceeds through the in-situ formation of an α,β-unsaturated ketone, which then undergoes the reaction pathway described in section 2.2. Microwave irradiation is frequently employed to accelerate these reactions.[9]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Pyrazoles [5]

This protocol exemplifies a modern, efficient approach to pyrazole synthesis.

| Step | Procedure | Rationale |

| 1 | In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the active methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol), and the hydrazine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol). | The use of a slight excess of the active methylene compound can help drive the initial condensation with the aldehyde to completion. |

| 2 | Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., acetic acid). | The catalyst facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound. |

| 3 | Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). | Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. |

| 4 | After cooling, remove the solvent under reduced pressure. | This step concentrates the reaction mixture for product isolation. |

| 5 | Purify the crude product by recrystallization or column chromatography. | Purification is necessary to obtain the desired pyrazole derivative in high purity. |

Green and Advanced Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this has led to the adoption of alternative energy sources, greener solvents, and catalytic systems.

-

Microwave-Assisted Synthesis: As highlighted in the MCR protocol, microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products.[11][12]

-

Ultrasound-Promoted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly in heterogeneous reactions.

-

Green Catalysts: The use of environmentally benign and recyclable catalysts, such as zeolites, clays, and ionic liquids, is gaining traction. For instance, CeO2/SiO2 has been reported as an efficient heterogeneous Lewis acid catalyst for the multicomponent synthesis of pyrazolones in water.[13]

-

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis and scale-up. The synthesis of pyrazoles in flow reactors has been demonstrated to be a safe and efficient method, particularly for reactions that are highly exothermic or involve hazardous intermediates.[14][15][16]

Case Studies: The Synthesis of Pyrazole-Containing Active Pharmaceutical Ingredients (APIs)

The importance of pyrazole synthesis is vividly illustrated by its application in the production of numerous blockbuster drugs.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and pain.[17][18][19] Its synthesis is a prime example of the industrial application of pyrazole chemistry. The key step in the synthesis of celecoxib is the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine.[20][21] Controlling the regioselectivity of this reaction is crucial to obtain the desired 1,5-diarylpyrazole isomer.

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a widely used phenylpyrazole insecticide. Its synthesis involves the construction of a polysubstituted pyrazole ring.[22][23][24][25][26] The synthesis of fipronil highlights the importance of pyrazole chemistry in the agrochemical industry.

Stanozolol: An Anabolic Steroid

Stanozolol is a synthetic anabolic steroid derived from testosterone.[27][28][29][30][31] Its unique structure features a pyrazole ring fused to the steroid A-ring. The synthesis of stanozolol showcases the application of pyrazole synthesis in the modification of complex natural product scaffolds.

Conclusion and Future Outlook

From its serendipitous discovery over a century ago, the synthesis of substituted pyrazoles has evolved into a sophisticated and highly enabling field of organic chemistry. The classical methods, particularly the Knorr synthesis, remain fundamental, while modern innovations such as multicomponent reactions and green chemistry approaches are continuously expanding the horizons of what is possible. The enduring importance of the pyrazole nucleus in medicine and agriculture ensures that the development of novel and improved synthetic methodologies will remain a vibrant and impactful area of research for the foreseeable future. As we move forward, the integration of computational tools for reaction prediction and optimization, coupled with advancements in automated synthesis and flow chemistry, promises to further accelerate the discovery and development of next-generation pyrazole-based molecules.

References

- Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). An I2-mediated metal-free oxidative C–N bond formation enables a regioselective pyrazole synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178.

- Wan, J.-P., Zhou, J., & Zhou, Q. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Dar, B. A., & Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4), 1.

-

Proposed mechanism for the formation of 2‐pyrazolines by reaction of α,β‐unsaturated ketones with hydrazine derivatives in the presence of Amberlyst‐15 as catalyst. [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]

- Fouad, M., & El-Malah, A. (2021).

- Detailed experimental protocol for Knorr pyrazole synthesis. (n.d.). BenchChem.

- Process for synthesis of fipronil. (n.d.).

- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(16), 6342–6347.

- Abdel-Aziz, A. A.-M., El-Zahar, M. I., & El-Sabbagh, O. I. (2011). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 16(12), 10228–10251.

- D'Acquarica, I., Gatto, M. T., Gasparrini, F., Ziaco, B., & Botrè, F. (2020). Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods. Molecules, 25(9), 2026.

- de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in Organic Synthesis. John Wiley & Sons.

- Process for preparation of celecoxib. (n.d.).

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.

- Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods. (n.d.).

- New “Green” Approaches to the Synthesis of Pyrazole Deriv

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.

- Process for synthesis of fipronil. (n.d.).

- Topchiy, M. A., Asachenko, A. F., Nechaev, M. S., & Ustynyuk, Y. A. (2019).

- Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2012). Taylor & Francis Online.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- stanozolol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.).

- Fipronil synthesis. (n.d.). ChemicalBook.

- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023).

- Intrasynovial formulations of stanozolol. (n.d.).

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). BenchChem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).

- Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (n.d.).

- Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (n.d.).

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect.

- Knorr pyrazole synthesis from a ketoester - labor

- Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science.

- WO/2020/188376 A PROCESS FOR SYNTHESIS OF FIPRONIL. (n.d.).

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry.

- Stanozolol. (n.d.). Wikipedia.

- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. (2024). Experts@Minnesota.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 21. tandfonline.com [tandfonline.com]

- 22. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 23. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 24. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 27. Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 30. US20090202645A1 - Intrasynovial formulations of stanozolol - Google Patents [patents.google.com]

- 31. Stanozolol - Wikipedia [en.wikipedia.org]

crystal structure analysis of nitropyrazole derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of Nitropyrazole Derivatives

Authored by: A Senior Application Scientist

Foreword: From Molecular Blueprint to Material Performance

In the fields of energetic materials and pharmaceuticals, the pyrazole scaffold, particularly when substituted with nitro groups, represents a class of compounds with immense potential.[1] These molecules are characterized by high heats of formation, significant nitrogen content, and tunable stability, making them candidates for next-generation explosives, propellants, and novel therapeutic agents.[1][2] However, the translation of a promising molecular formula into a functional, reliable material is not guaranteed. The critical link between the two is the crystal structure .

The precise three-dimensional arrangement of molecules in the solid state dictates a material's macroscopic properties: density, thermal stability, sensitivity to shock, and even solubility.[3] For researchers and drug development professionals, understanding and controlling this arrangement through crystal structure analysis is not merely an academic exercise; it is a fundamental requirement for rational design and performance optimization. This guide provides a comprehensive, field-proven walkthrough of the core principles, experimental workflows, and advanced analytical techniques essential for the robust . We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and insightful structural data.

The Genesis of Analysis: High-Quality Single Crystal Growth

The entire discipline of single-crystal X-ray diffraction (SC-XRD) is predicated on a single, non-negotiable prerequisite: a high-quality single crystal.[4] A flawed or poorly ordered crystal will yield a diffuse, uninterpretable diffraction pattern, rendering any subsequent analysis meaningless. The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly repeating three-dimensional lattice.

Causality in Crystallization Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the nitropyrazole derivative, primarily its solubility and stability.

-

Slow Solvent Evaporation: This is the most common and often simplest method. It is ideal for compounds that are highly soluble in a volatile solvent. The gradual removal of the solvent increases the compound's concentration to the point of supersaturation, promoting slow nucleation and crystal growth.

-

Vapor Diffusion: This technique is superior for compounds that are only sparingly soluble or for when very slow growth is required to achieve high-quality crystals. A solution of the compound in a primary solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled very slowly, allowing crystals to form as the solubility decreases.

Field-Proven Protocol: Slow Evaporation for Crystal Growth

-

Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of the nitropyrazole derivative in various common solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely with slight warming or upon adding a bit more solvent.

-

Preparation of Solution: Dissolve 5-10 mg of the purified compound in the chosen solvent in a clean, small glass vial. Ensure the solution is saturated but free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a pipette.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle a few times. This is a critical control step: the size and number of holes regulate the rate of evaporation. A slower rate is almost always better.

-

Isolation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature. Monitor the vial over several days to weeks.

-

Harvesting: Once well-formed, blocky crystals of a suitable size (0.1-0.3 mm) are observed, carefully harvest them using a nylon loop or a fine needle, wicking away excess solvent with the edge of a filter paper. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

The Core Experiment: Single-Crystal X-ray Diffraction (SC-XRD)